3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid

Description

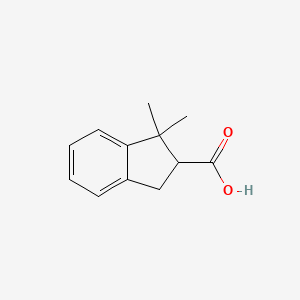

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a fused indene ring system substituted with two methyl groups at the 3-position and a carboxylic acid moiety at the 2-position. This compound belongs to the dihydroindene family, which is characterized by a partially saturated bicyclic structure that combines aromatic and aliphatic properties.

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)9-6-4-3-5-8(9)7-10(12)11(13)14/h3-6,10H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGRAPNVBPZBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=CC=CC=C21)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3,3-Dimethyl-1,2-dihydroindene.

Oxidation: The dihydroindene is then subjected to oxidation to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Physicochemical Properties

- Acidity: Cyclopropane dicarboxylic acids (e.g., cis-3,3-dimethyl-1,2-cyclopropanedicarboxylic acid) exhibit pKa values of 2.34 (first dissociation) and 8.31 (second dissociation) , suggesting that the dihydroindene core in 3,3-dimethyl derivatives may display similar acidic behavior due to steric and electronic effects.

- Solubility and Stability: The 3,3-dimethyl substitution in the target compound likely enhances hydrophobicity compared to unsubstituted dihydroindene carboxylic acids (e.g., 2,3-dihydro-1H-indene-2-carboxylic acid ). Derivatives like ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (C₁₂H₁₆ClNO₂ ) demonstrate improved solubility in polar solvents due to ionic character, a feature absent in the non-ionic 3,3-dimethyl analog.

Biological Activity

3,3-Dimethyl-1,2-dihydroindene-2-carboxylic acid (DMIDCA) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMIDCA is characterized by its unique structure, which includes a dihydroindene core with a carboxylic acid functional group. This structure allows it to engage in various biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMIDCA. For instance, a study reported that DMIDCA exhibited cytotoxic effects against several cancer cell lines, including HeLa cells (human cervix adenocarcinoma) and MCF-7 cells (breast cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment.

Table 1: Cytotoxic Activity of DMIDCA Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest (G2/M phase) |

| A549 (Lung) | 25 | Apoptosis and necrosis |

Antimicrobial Activity

DMIDCA has also been investigated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.

Table 2: Antimicrobial Activity of DMIDCA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The biological activity of DMIDCA can be attributed to several mechanisms:

- Interaction with DNA : DMIDCA may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Production : DMIDCA has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

- Study on Anticancer Activity : A recent publication explored the effects of DMIDCA on various cancer cell lines. The results indicated that DMIDCA not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of DMIDCA. It was found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.